2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione
Description
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is a sulfur-containing heterocyclic compound characterized by a phthalazine backbone substituted with two phenyl groups at positions 2 and 3 and two thione (C=S) groups at positions 1 and 4. This structural configuration distinguishes it from oxygenated analogs like 2,3-dihydrophthalazine-1,4-dione (phthalhydrazide), where oxygen atoms replace the sulfur atoms .
Properties
CAS No. |
71257-33-5 |
|---|---|
Molecular Formula |
C20H14N2S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2,3-diphenylphthalazine-1,4-dithione |
InChI |
InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
InChI Key |
RACYKTCVMVALML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=S)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazine Derivatives
2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide)
- Structure : Features a phthalazine core with two ketone (C=O) groups at positions 1 and 4.
- Properties : Molecular weight 162.15 g/mol, soluble in polar solvents like DMSO and water .
- Applications : Primarily used as a chemical intermediate in organic synthesis.
- Key Differences : The thione groups in 2,3-diphenyl-2,3-dihydro-1,4-phthalazinedithione likely increase lipophilicity and alter hydrogen-bonding capacity, which may enhance membrane permeability in biological systems compared to phthalhydrazide.
Thiaza and Thiazole Derivatives
2,3-Diphenyl-2,3-dihydro-1,3-thiaza-4-ones
- Structure: Contains a thiazolidinone ring fused with two phenyl groups.
- Biological Activity : Exhibits antifungal activity against Lomentospora prolificans and Cryptococcus neoformans with low MIC values (e.g., 8–16 µg/mL). Mechanism involves cell surface disruption via interactions with fungal cell walls .
- Key Differences : Unlike the phthalazinedithione, the thiaza-4-one lacks the fused benzene ring system, which may reduce aromatic stacking interactions. However, both compounds share sulfur-mediated bioactivity.
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines
- Structure : Features a dihydrothiazole ring with aryl and allyl substituents.
- Biological Activity : Acts as angiotensin II receptor antagonists, demonstrating antihypertensive effects comparable to valsartan .
- Key Differences : The thiazole ring here targets cardiovascular receptors, whereas the phthalazinedithione’s larger aromatic system may favor antifungal or antiproliferative applications.
Benzoxathiin and Benzothiazepinone Derivatives
2,3-Dihydro-1,4-benzoxathiins
- Structure : Combines benzene with oxathiin (oxygen and sulfur atoms in the heterocycle).
- Key Differences : The benzoxathiin’s oxygen-sulfur heterocycle differs from the phthalazinedithione’s fully sulfurized system, likely affecting receptor specificity and metabolic stability.
2,3-Dihydro-1,5-benzothiazepin-4-ones
- Structure : Seven-membered ring with sulfur and nitrogen atoms.
- Synthesis: Prepared via condensation of 2-aminobenzenethiols with glycidates under nitrogen .
- Key Differences: The larger ring size and additional nitrogen atom in benzothiazepinones may confer distinct pharmacokinetic profiles compared to the phthalazinedithione.
Dihydropyridine Derivatives (Nifedipine)
- Structure : 1,4-dihydropyridine core with nitroaryl and ester substituents.
- Properties : Molecular weight 346.3 g/mol, lipophilic (logP ~2.9), and low aqueous solubility .
- Applications : Calcium channel blocker used for hypertension.
- Key Differences : The phthalazinedithione’s rigid fused-ring system contrasts with nifedipine’s flexible dihydropyridine structure, which is critical for its ion channel modulation.
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Mechanistic Insights
- Antifungal Activity : The thiaza-4-ones (MIC 8–16 µg/mL) and phthalazinedithione likely share sulfur-dependent mechanisms, such as cell wall disruption via thiol-reactive groups .
- Receptor Targeting : Thiazol-2-imines and benzoxathiins demonstrate that sulfur heterocycles can modulate diverse targets (e.g., cardiovascular vs. neurological receptors), depending on substituents and ring topology .
Biological Activity
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione (C20H14N2S) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in medicine.
- Molecular Formula : C20H14N2S
- Molecular Weight : 346.47 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is primarily attributed to its ability to interact with various biological targets. The compound exhibits properties that may influence enzymatic activity and cellular signaling pathways. It is believed to act as an inhibitor of certain kinases and may interfere with the cell cycle in rapidly dividing cells.
Antimicrobial Properties
Research indicates that 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione possesses antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has demonstrated potential anticancer effects in various cancer cell lines. Notably, it has been shown to induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione against multidrug-resistant bacterial strains. The results indicated significant inhibition compared to standard antibiotics.
Clinical Trials for Cancer Treatment
In a phase I clinical trial assessing the safety and efficacy of the compound in patients with advanced solid tumors, preliminary results suggested tolerability and potential therapeutic benefits. Patients exhibited stable disease with some partial responses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
